molecular formula C8H5ClN4O2 B1400146 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid CAS No. 1368525-24-9

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Cat. No.: B1400146
CAS No.: 1368525-24-9
M. Wt: 224.6 g/mol
InChI Key: OEALLFQYQSFVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is a heterocyclic compound that contains a tetrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some studies suggesting that this compound may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to affect cellular function, potentially leading to alterations in cell metabolism and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux, leading to changes in the levels of metabolites within cells. For example, it may inhibit specific enzymes in the metabolic pathway, resulting in the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes or interact with mitochondrial proteins. The localization of this compound within cells can affect its activity and the overall cellular response to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The resulting intermediate is then hydrolyzed to yield the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the carboxylic acid group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-tetrazole-5-carboxylic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

    2-(2-Bromophenyl)-2H-tetrazole-5-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    2-(2-Methylphenyl)-2H-tetrazole-5-carboxylic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid can influence its chemical reactivity and biological activity. This makes it unique compared to other similar compounds, as the chlorine atom can participate in various interactions and reactions that other substituents may not.

Properties

IUPAC Name

2-(2-chlorophenyl)tetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEALLFQYQSFVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 2
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 4
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 6
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.